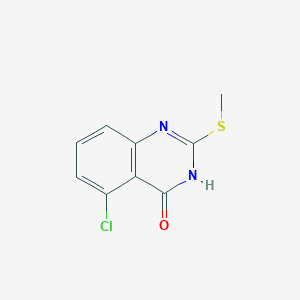

5-chloro-2-(methylthio)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

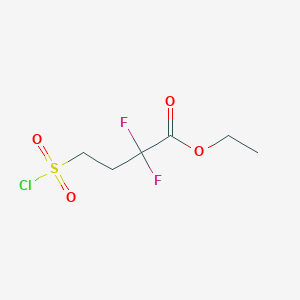

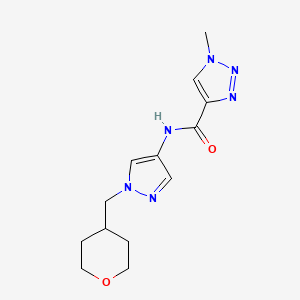

5-chloro-2-(methylthio)quinazolin-4(3H)-one is a chemical compound with the molecular formula C9H7ClN2OS . It is used in various fields of pharmaceutical chemistry due to its diverse biological activities .

Synthesis Analysis

Quinazolin-4(3H)-one derivatives, such as this compound, can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is known for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound involves a quinazolin-4(3H)-one core, which is a heterocyclic fused ring structure . This core is substituted with a chlorine atom at the 5th position and a methylthio group at the 2nd position .Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines . The inhibitory activities of the compounds were tested against multiple tyrosine protein kinases (CDK2, HER2, EGFR and VEGFR2) enzymes .Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

5-Chloro-2-(methylthio)quinazolin-4(3H)-one has been explored in the synthesis of new compounds with potential antihypertensive effects. A study describes its use in synthesizing 4-phenylamino[1,2,4]triazolo-[2,3-a]quinazolin-5(4H)-ones, which exhibited satisfactory antihypertensive activity in rats (Hsu et al., 2003).

Antimicrobial Applications

Research indicates the potential of derivatives of this compound in antimicrobial applications. One study synthesized substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives showing significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity (Chaitanya et al., 2017).

Antihistaminic Applications

The compound has also been used in the development of novel H1-antihistaminic agents. Various studies have synthesized and tested derivatives of this compound for their H1-antihistaminic activity, showing significant effectiveness in protecting animals from histamine-induced bronchospasm (Alagarsamy & Parthiban, 2012), (Alagarsamy et al., 2003).

Antihyperglycemic Activity

Another research avenue has been the synthesis of quinazolin-4-ones derivatives for antihyperglycemic activity. Studies have found that certain synthesized compounds showed significant reduction in blood glucose levels in rat models, indicating potential for diabetes treatment (Ram et al., 2003).

Analgesic and Anti-inflammatory Applications

The compound has also been a key ingredient in synthesizing new molecules with analgesic and anti-inflammatory properties. These derivatives have been shown to exhibit significant activity in pain and inflammation management (Dash et al., 2017).

Wirkmechanismus

The mechanism of action of 5-chloro-2-(methylthio)quinazolin-4(3H)-one and its derivatives involves inhibitory activity against multiple tyrosine protein kinases . Specifically, compounds 2i and 3i act as ATP non-competitive type-II inhibitor against CDK2 kinase enzymes and ATP competitive type-I inhibitor against EGFR kinase enzymes .

Eigenschaften

IUPAC Name |

5-chloro-2-methylsulfanyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-14-9-11-6-4-2-3-5(10)7(6)8(13)12-9/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITFDQCQAZZFSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=CC=C2)Cl)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2362920.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide](/img/structure/B2362922.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2362934.png)

![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)